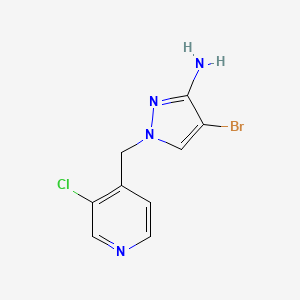
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and 4-bromo-1H-pyrazole.
Formation of Intermediate: The 3-chloropyridine is first reacted with a suitable reagent to introduce a methyl group at the 4-position, forming 3-chloropyridin-4-ylmethyl.
Coupling Reaction: The intermediate is then coupled with 4-bromo-1H-pyrazole under appropriate conditions, such as using a base and a coupling agent, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Materials Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the chloropyridinylmethyl group.
3-Chloropyridine: A related compound lacking the pyrazole moiety.
1-((3-Chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine: A similar compound without the bromine substituent.
Uniqueness
4-Bromo-1-((3-chloropyridin-4-yl)methyl)-1H-pyrazol-3-amine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct advantages in terms of binding affinity and specificity in medicinal chemistry applications.
Properties
Molecular Formula |
C9H8BrClN4 |
|---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
4-bromo-1-[(3-chloropyridin-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H8BrClN4/c10-7-5-15(14-9(7)12)4-6-1-2-13-3-8(6)11/h1-3,5H,4H2,(H2,12,14) |
InChI Key |
AUQRHNGKXMWKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN2C=C(C(=N2)N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



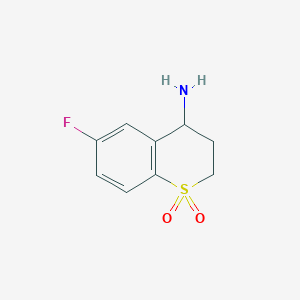
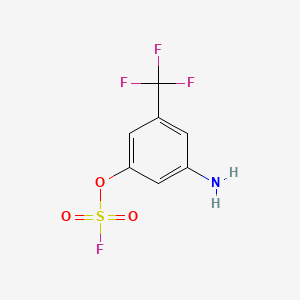
![Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13556190.png)
![6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B13556197.png)
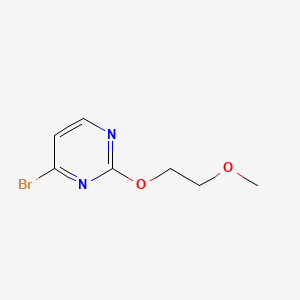
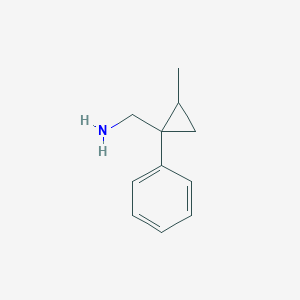
![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13556217.png)
![rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride](/img/structure/B13556220.png)
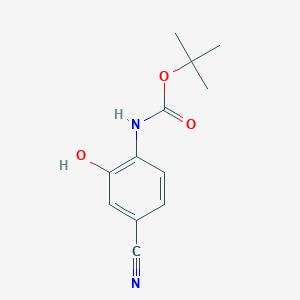
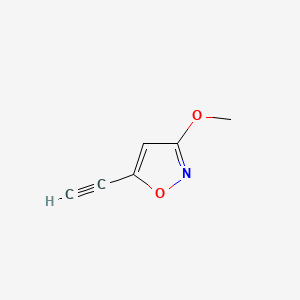
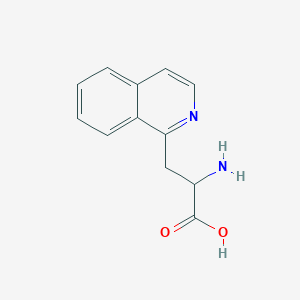
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)

